(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one

Description

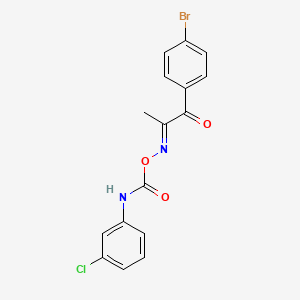

(E)-1-(4-Bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one is a halogenated aromatic ketone derivative characterized by a propan-1-one backbone substituted with a 4-bromophenyl group at position 1 and an oxyimino-carbamoyl moiety at position 2. The (E)-configuration indicates a trans arrangement around the imino double bond.

Properties

IUPAC Name |

[(E)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN2O3/c1-10(15(21)11-5-7-12(17)8-6-11)20-23-16(22)19-14-4-2-3-13(18)9-14/h2-9H,1H3,(H,19,22)/b20-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJUFQVXZGGLHT-KEBDBYFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)NC1=CC(=CC=C1)Cl)/C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one typically involves the following steps:

Formation of the oxime: The starting material, 4-bromobenzaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

Carbamoylation: The oxime is then treated with 3-chlorophenyl isocyanate to introduce the carbamoyl group, forming the intermediate compound.

Final coupling: The intermediate is subjected to a coupling reaction with a suitable reagent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between halogenated molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as flame retardants or plasticizers, due to the presence of bromine and chlorine atoms.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The carbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity.

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) are common structural analogs. Key examples include:

Key Differences :

Oxyimino-Functionalized Compounds

The oxyimino group in the target compound is shared with agrochemicals and pharmaceuticals:

Key Differences :

- Bioactivity: Unlike herbicidal oxyimino compounds, the target compound’s carbamoyl-aryl moiety may confer neuropharmacological or enzyme-inhibitory properties, akin to carbamate-based drugs .

Halogenated Aryl Ketones

Halogenated ketones are pivotal intermediates in organic synthesis:

Key Differences :

- Reactivity: The target compound’s oxyimino-carbamoyl group introduces additional nucleophilic sites (N–H, carbonyl) compared to simpler halogenated ketones, enabling diverse derivatization pathways .

Physicochemical and Structural Insights

- Crystallography : Chalcone analogs exhibit planar geometries with dihedral angles <10° between aromatic rings, facilitating π-π stacking (centroid distances ~3.85 Å) .

- Synthetic Routes : Claisen-Schmidt condensation (e.g., ) and C–O coupling () are viable methods for synthesizing halogenated ketones .

- Safety : Halogenated ketones may pose ecological risks; for example, clethodim has an EC50 of 11.4 mg/L for algae, highlighting the need for environmental assessments of the target compound .

Biological Activity

(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C15H13BrClN2O3. It features a bromophenyl and chlorophenyl moiety linked through a propanone structure, which contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Cholinesterase Inhibition : Research indicates that compounds with similar structures exhibit moderate inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, derivatives with 3-chlorophenyl and 4-bromophenyl groups have shown promising AChE inhibition, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The presence of halogenated phenyl groups may enhance the antioxidant properties of this compound. Antioxidants play a significant role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of similar carbamate derivatives. These compounds can inhibit pro-inflammatory cytokines, thus potentially providing therapeutic benefits in chronic inflammatory conditions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Neuroprotective Effects : A study explored the neuroprotective properties of related compounds against AChE, demonstrating significant protective effects on neuronal cells exposed to oxidative stress .

- Cardiovascular Implications : Another investigation revealed that certain analogs could modulate cardiac arrhythmias in animal models, indicating potential applications in cardiovascular health .

- Cytotoxicity Studies : In vitro assays showed that some derivatives exhibited low cytotoxicity against human monocytic leukemia cells, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.